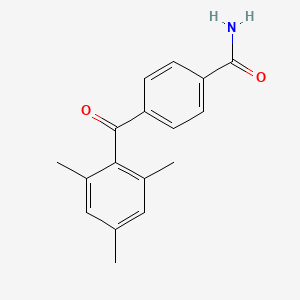

4-(2,4,6-Trimethylbenzoyl)benzamide

Description

4-(2,4,6-Trimethylbenzoyl)benzamide is a benzamide derivative featuring a 2,4,6-trimethylbenzoyl group at the para position of the benzamide core. The trimethylbenzoyl moiety enhances steric bulk and electronic effects, making it relevant in materials science, particularly for functionalizing carbon-based nanomaterials via Friedel–Crafts acylation .

Properties

IUPAC Name |

4-(2,4,6-trimethylbenzoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-10-8-11(2)15(12(3)9-10)16(19)13-4-6-14(7-5-13)17(18)20/h4-9H,1-3H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOKPCYOMUUUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-trimethylbenzoyl)benzamide typically involves the acylation of benzamide with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 4-(2,4,6-trimethylbenzoyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity and high yield. The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4,6-Trimethylbenzoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-(2,4,6-Trimethylbenzoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

4-(2,4,6-Trimethylphenoxy)benzamide (TMPBA)

- Structural Difference: TMPBA contains a phenoxy (-O-) linker between the benzamide and trimethylphenyl group, whereas 4-(2,4,6-Trimethylbenzoyl)benzamide has a direct benzoyl (-CO-) linkage.

- Applications: TMPBA is used for edge-functionalization of single-walled carbon nanotubes (SWCNTs) and graphite in poly(phosphoric acid) media, enabling improved dispersion and reactivity .

- Synthesis: Achieved via a two-step sequence: (1) aromatic substitution of 2,4,6-trimethylphenol with 4-fluorobenzonitrile, and (2) acidic hydrolysis of the nitrile intermediate .

Phosphine Oxide-Based Photoinitiators (TPO-L, BAPO, TPO)

- Structural Features : These compounds, such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), incorporate trimethylbenzoyl groups bonded to phosphine oxide cores. Unlike 4-(2,4,6-Trimethylbenzoyl)benzamide, they lack a benzamide backbone.

- Applications : Used as photoinitiators in 3D-printing resins. For example, TPO-L (ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) demonstrates excellent biocompatibility and color stability in dental resins .

- Performance :

Thiophene-Functionalized Benzamides

- Structural Difference: Compounds like 4-((thiophen-2-yl-methylene)amino)benzamides replace the trimethylbenzoyl group with thiophene moieties, altering electronic properties .

- Applications : Primarily explored for biological activity (e.g., antimicrobial, anticancer) rather than materials science .

Comparative Data Table

Research Findings and Implications

- Materials Science: The trimethylbenzoyl group in 4-(2,4,6-Trimethylbenzoyl)benzamide likely enhances nanomaterial interactions, similar to TMPBA’s role in SWCNT functionalization . However, the absence of a phosphine oxide or phenoxy linker may limit its reactivity compared to BAPO or TMPBA.

- Synthetic Challenges : Direct Friedel–Crafts acylation routes (as used for TMPBA) may require optimization for 4-(2,4,6-Trimethylbenzoyl)benzamide due to steric hindrance from the benzoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.